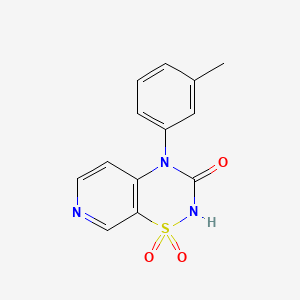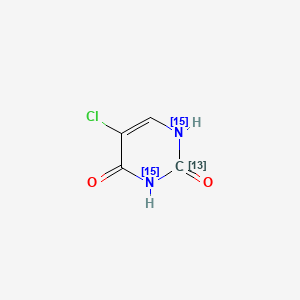
5-Chlorouracil-15N2,13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorouracil-15N2,13C is a labeled analogue of 5-Chlorouracil, a derivative of uracil. This compound is used primarily in research settings, particularly in the fields of proteomics and metabolomics. The isotopic labeling with nitrogen-15 and carbon-13 allows for detailed tracking and analysis in various biochemical and molecular biology experiments .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Chlorouracil-15N2,13C typically involves the chlorination of uracil. The process can be summarized as follows :
Mixing Uracil with Solvent and Catalyst: Uracil is mixed with a suitable solvent and a catalyst. The mixture is heated to a temperature range of 75-85°C and maintained for 25-35 minutes.
Addition of Chlorinating Reagent: A chlorinating reagent is added to the mixture, which is then cooled to 50-60°C and maintained for 10-13 hours.
Crystallization: The mixture is allowed to cool to room temperature, leading to the precipitation of primary crystals.
Drying: The primary crystals are dried to obtain crude 5-Chlorouracil.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of isotopic labeling and organic synthesis are applied. The process involves the incorporation of isotopically labeled precursors during the synthesis of 5-Chlorouracil .
化学反応の分析
Types of Reactions
5-Chlorouracil-15N2,13C undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound
科学的研究の応用
5-Chlorouracil-15N2,13C is extensively used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in nucleic acid research to study DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in cancer research and antiviral studies.
Industry: Utilized in the development of diagnostic tools and analytical methods .
作用機序
The mechanism of action of 5-Chlorouracil-15N2,13C involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets thymidylate synthase, an enzyme crucial for DNA replication. By inhibiting this enzyme, this compound disrupts the synthesis of thymidine, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
5-Fluorouracil: Another uracil derivative used in cancer treatment.
5-Bromouracil: A bromine-substituted analogue of uracil.
5-Iodouracil: An iodine-substituted analogue of uracil.
Uniqueness
5-Chlorouracil-15N2,13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This isotopic labeling distinguishes it from other similar compounds, making it particularly valuable in studies requiring detailed molecular insights .
特性
IUPAC Name |
5-chloro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBZKVVGZNMJR-XZQGXACKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15NH]1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
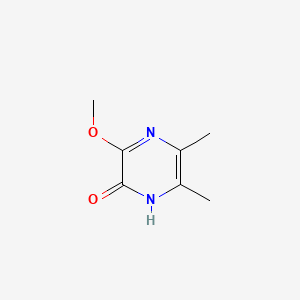
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)
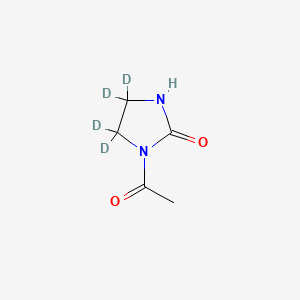
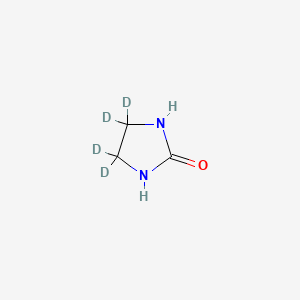

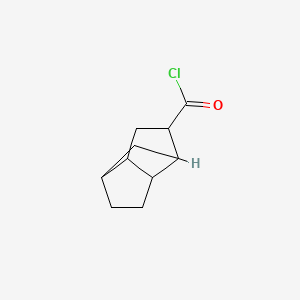
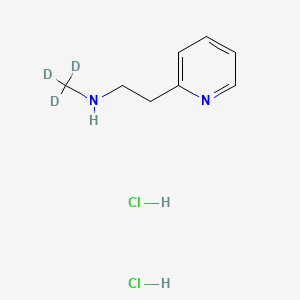
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
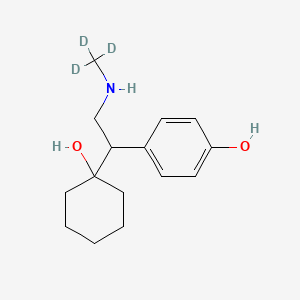
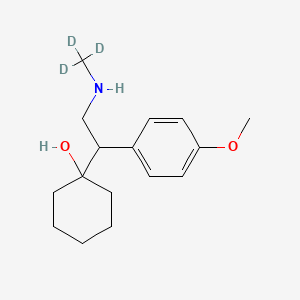
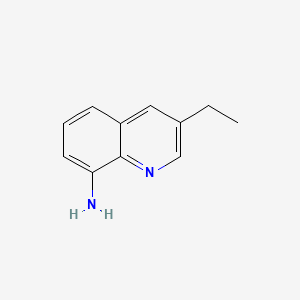
![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)

